Cas no 1632463-24-1 (Rivaroxaban Pseudodimer)

Rivaroxaban Pseudodimer structure
Rivaroxaban Pseudodimer structure
商品名:Rivaroxaban Pseudodimer
CAS番号:1632463-24-1
MF:C38H36Cl2N6O10S2
メガワット:871.762644767761
CID:4557693
PubChem ID:86566632

Rivaroxaban Pseudodimer 化学的及び物理的性質

名前と識別子

    • Rivaroxaban Impurity 9
    • Rivaroxaban Dimer Impurity
    • Rivaroxaban Pseudodimer
    • ethyl]thiophene-2-carboxamide
    • 5-CHLORO-N-(4-((S)-5-((5-CHLOROTHIOPHENE-2-CARBOXAMIDO)METHYL)-2-OXOOXAZOLIDIN-3-YL)PHENYL)-N-(2-(2-OXO-2-((((S)-2-OXO-3-(4-(3-OXOMORPHOLINO)PHENYL)OXAZOLIDIN-5-YL)METHYL)AMINO)ETHOXY)ETHYL)THIOPHENE-2-CARBOXAMIDE
    • 5-chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]m
    • UNII-BRX9RYC4YB
    • RIVAROXABAN IMPURITY J [EP IMPURITY]
    • BRX9RYC4YB
    • 5-Chloro-N-(4-((5S)-5-((((5-chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-N-(2-(2-oxo-2-((((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)amino)ethoxy)ethyl)-2-thiophenecarboxamide
    • Rivaroxaban impurity J [EP]
    • F19394
    • 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-Thiophenecarboxamide,
    • 2-Thiophenecarboxamide, 5-chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-
    • 1632463-24-1
    • 5-Chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
    • 5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-thiophenecarboxamide
    • 2-Thiophenecarboxamide, 5-chloro-N-(4-((5S)-5-((((5-chloro-2-thienyl)carbonyl)amino)methyl)-2-oxo-3-oxazolidinyl)phenyl)-N-(2-(2-oxo-2-((((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)amino)ethoxy)ethyl)-
    • インチ: 1S/C38H36Cl2N6O10S2/c39-31-11-9-29(57-31)35(49)42-18-28-20-46(38(52)56-28)26-7-3-24(4-8-26)44(36(50)30-10-12-32(40)58-30)14-16-53-21-33(47)41-17-27-19-45(37(51)55-27)25-5-1-23(2-6-25)43-13-15-54-22-34(43)48/h1-12,27-28H,13-22H2,(H,41,47)(H,42,49)/t27-,28-/m0/s1
    • InChIKey: CYLLZCQTBKRWBP-NSOVKSMOSA-N
    • ほほえんだ: ClC1=CC=C(C(NC[C@H]2CN(C(=O)O2)C2C=CC(=CC=2)N(C(C2=CC=C(S2)Cl)=O)CCOCC(NC[C@H]2CN(C(=O)O2)C2C=CC(=CC=2)N2C(COCC2)=O)=O)=O)S1

計算された属性

  • せいみつぶんしりょう: 870.131139g/mol
  • どういたいしつりょう: 870.131139g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 58
  • 回転可能化学結合数: 15
  • 複雑さ: 1510
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 871.8g/mol
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 233

じっけんとくせい

  • 密度みつど: 1.5±0.1 g/cm3
  • ゆうかいてん: NA
  • ふってん: 1111.6±65.0 °C at 760 mmHg
  • フラッシュポイント: 626.1±34.3 °C
  • じょうきあつ: 0.0±0.3 mmHg at 25°C

Rivaroxaban Pseudodimer セキュリティ情報

Rivaroxaban Pseudodimer 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
R538015-10mg
Rivaroxaban Pseudodimer
1632463-24-1
10mg
$ 453.00 2023-09-06
TRC
R538015-50mg
Rivaroxaban Pseudodimer
1632463-24-1
50mg
$ 1489.00 2023-09-06
AK Scientific
5693EA-100mg
5-Chloro-N-[[(5S)-3-[4-[(5-chlorothiophene-2-carbonyl)-[2-[2-oxo-2-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methylamino]ethoxy]ethyl]amino]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
1632463-24-1 95%
100mg
$548 2023-09-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1604574-30MG
Rivaroxaban Related Compound J
1632463-24-1 United States Pharmacopeia (USP) Reference Standard
¥18445.62 2022-02-21
A2B Chem LLC
AF00604-50mg
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide
1632463-24-1 95%
50mg
$472.00 2024-01-03
A2B Chem LLC
AF00604-10mg
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide
1632463-24-1 95%
10mg
$199.00 2024-01-03
A2B Chem LLC
AF00604-100mg
5-chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide
1632463-24-1 98%
100mg
$477.00 2024-04-20
Ambeed
A994551-250mg
5-Chloro-N-(4-((S)-5-((5-chlorothiophene-2-carboxamido)methyl)-2-oxooxazolidin-3-yl)phenyl)-N-(2-(2-oxo-2-((((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)amino)ethoxy)ethyl)thiophene-2-carboxamide
1632463-24-1 95%
250mg
$705.0 2024-04-23
1PlusChem
1P00AQVW-100mg
5-Chloro-N-[4-[(5S)-5-[[[(5-chloro-2-thienyl)carbonyl]amino]methyl]-2-oxo-3-oxazolidinyl]phenyl]-N-[2-[2-oxo-2-[[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]amino]ethoxy]ethyl]-2-thiophenecarboxamide
1632463-24-1 95%
100mg
$296.00 2025-03-12
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1604574-30MG
1632463-24-1
30MG
¥19579.86 2023-01-05

Rivaroxaban Pseudodimer 関連文献

Rivaroxaban Pseudodimerに関する追加情報

Research Brief on Rivaroxaban Pseudodimer (CAS: 1632463-24-1): Advances in Anticoagulant Drug Development

The compound Rivaroxaban Pseudodimer (CAS: 1632463-24-1) has recently emerged as a subject of significant interest in the field of anticoagulant drug development. As a derivative of the well-known direct oral anticoagulant (DOAC) Rivaroxaban, this pseudodimer structure represents a novel approach to enhancing the pharmacological properties of Factor Xa inhibitors. Recent studies have focused on elucidating its molecular interactions, pharmacokinetic profile, and potential therapeutic advantages over existing anticoagulants.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that Rivaroxaban Pseudodimer exhibits a unique dual-binding mechanism to Factor Xa, with the pseudodimer structure enabling simultaneous interaction at both the active site and exosite regions. This characteristic results in a 3.2-fold increase in binding affinity compared to monomeric Rivaroxaban, as measured by surface plasmon resonance (SPR) assays. The study also reported improved selectivity against other serine proteases, suggesting reduced off-target effects.

Pharmacokinetic evaluations of 1632463-24-1 in preclinical models have revealed several promising features. The compound maintains the favorable oral bioavailability of its parent molecule (approximately 80% in canine models) while demonstrating an extended half-life of 15-18 hours, compared to 5-9 hours for standard Rivaroxaban. This prolonged duration of action could potentially translate to once-daily dosing in clinical applications, addressing a current limitation in anticoagulant therapy.

Structural analysis using X-ray crystallography has provided critical insights into the molecular basis for the enhanced activity of Rivaroxaban Pseudodimer. The pseudodimer forms a stable ternary complex with Factor Xa, creating additional hydrogen bonds and hydrophobic interactions that are not possible with the monomeric form. These structural findings, published in Nature Structural & Molecular Biology, have opened new avenues for rational design of next-generation anticoagulants.

Recent in vivo studies have evaluated the safety profile of 1632463-24-1, particularly regarding bleeding risk - a major concern with anticoagulant therapies. Animal models demonstrated a 40% reduction in bleeding time compared to equivalent anti-Factor Xa activity doses of Rivaroxaban, suggesting an improved therapeutic window. Researchers attribute this to the compound's unique mechanism of action that preserves hemostatic capacity while effectively inhibiting thrombosis.

The development of Rivaroxaban Pseudodimer represents a significant advancement in anticoagulant drug design, combining structural innovation with improved pharmacological properties. Current research efforts are focused on optimizing the synthesis route for 1632463-24-1 and preparing for Phase I clinical trials. If successful, this compound could address several unmet needs in anticoagulation therapy, including reduced bleeding risk and simplified dosing regimens.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1632463-24-1)Rivaroxaban Pseudodimer
A932187
清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):238.0/370.0/634.0/1852.0